molecular formula C7H7F2NO B1501179 (3-Amino-2,6-difluorophenyl)methanol CAS No. 84832-03-1

(3-Amino-2,6-difluorophenyl)methanol

Cat. No.: B1501179
CAS No.: 84832-03-1
M. Wt: 159.13 g/mol
InChI Key: WNZJWZYRNXVANU-UHFFFAOYSA-N
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Description

(3-Amino-2,6-difluorophenyl)methanol is an aromatic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol . Its structure consists of a benzene ring substituted with an amino group (-NH₂) at the 3-position, fluorine atoms at the 2- and 6-positions, and a hydroxymethyl (-CH₂OH) group at the 1-position. Key physicochemical properties include:

  • Hydrogen bonding capacity: 2 donors (NH₂ and OH groups) and 4 acceptors (two F atoms, OH, and NH₂) .
  • Rotatable bonds: 1 (the hydroxymethyl group) .

This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorine and amino groups enhance bioavailability and metabolic stability .

Properties

CAS No.

84832-03-1

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(3-amino-2,6-difluorophenyl)methanol

InChI

InChI=1S/C7H7F2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2

InChI Key

WNZJWZYRNXVANU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1N)F)CO)F

Canonical SMILES

C1=CC(=C(C(=C1N)F)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(3-Bromo-2,6-difluorophenyl)methanol
  • Molecular formula : C₇H₅BrF₂O.
  • Molecular weight : ~223 g/mol (calculated).
  • Key differences: Replacement of the amino group (-NH₂) with bromine (Br) at the 3-position.
  • Hydrogen bonding: Reduced to 1 donor (OH) and 3 acceptors (two F and OH).
  • Applications : Bromine’s role as a leaving group makes this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(3-Amino-2-fluorophenyl)methanol
  • Molecular formula: C₇H₇FNO.
  • Molecular weight : ~141.13 g/mol (estimated).
  • Key differences : Only one fluorine atom (2-position) instead of two.

Functional Group Modifications

Methyl (3-Amino-2,6-difluorophenyl)acetate
  • Molecular formula: C₁₀H₁₀F₂NO₂.
  • Molecular weight : 221.19 g/mol.
  • Key differences : Replacement of the hydroxymethyl (-CH₂OH) group with a methyl ester (-COOCH₃).
  • Applications : Increased lipophilicity enhances membrane permeability, making it useful in prodrug design .
4-Amino-2,6-difluorophenylboronic acid pinacol ester
  • Molecular formula: C₁₃H₁₇BF₂NO₂.
  • Molecular weight : 280.10 g/mol.
  • Key differences : Boronic ester group (-B(OR)₂) at the 4-position.
  • Applications : Critical in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Heterocyclic Analogs

(3-Amino-1-benzylpiperidin-3-yl)methanol
  • Molecular formula : C₁₃H₁₉N₂O.
  • Molecular weight : 219.30 g/mol.
  • Key differences : Replacement of the benzene ring with a piperidine scaffold.
  • Impact : The piperidine ring introduces conformational flexibility and basicity, favoring interactions with biological targets (e.g., enzymes) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors/Acceptors Key Applications
(3-Amino-2,6-difluorophenyl)methanol C₇H₇F₂NO 159.13 -NH₂, -F (2,6), -CH₂OH 2 / 4 Pharmaceutical intermediates
(3-Bromo-2,6-difluorophenyl)methanol C₇H₅BrF₂O ~223 -Br, -F (2,6), -CH₂OH 1 / 3 Cross-coupling reactions
(3-Amino-2-fluorophenyl)methanol C₇H₇FNO ~141.13 -NH₂, -F (2), -CH₂OH 2 / 3 Solubility studies
Methyl (3-Amino-2,6-difluorophenyl)acetate C₁₀H₁₀F₂NO₂ 221.19 -NH₂, -F (2,6), -COOCH₃ 2 / 4 Prodrug development
4-Amino-2,6-difluorophenylboronic acid ester C₁₃H₁₇BF₂NO₂ 280.10 -NH₂, -F (2,6), -B(OCH₂C(CH₃)₂)₂ 2 / 5 Biaryl synthesis

Key Research Findings

Electronic Effects: The difluoro substitution in (3-Amino-2,6-difluorophenyl)methanol enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions compared to monofluoro analogs .

Hydrogen Bonding: The presence of two H-bond donors (NH₂ and OH) in the parent compound improves solubility in polar solvents, whereas bromo analogs exhibit lower solubility due to reduced polarity .

Reactivity : Bromo-substituted derivatives are pivotal in metal-catalyzed reactions, while boronic esters enable carbon-carbon bond formation in medicinal chemistry .

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